![molecular formula C18H12N4S B5864409 2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile, also known as TBK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been found to inhibit the activity of TANK-binding kinase 1 (TBK1), a protein that plays a crucial role in the regulation of immune response and cell growth. In
Applications De Recherche Scientifique
2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile inhibitor has been extensively studied for its potential applications in cancer research. This compound is known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of this compound activity has been found to suppress tumor growth and enhance the efficacy of chemotherapy. This compound inhibitor has also been shown to enhance the anti-tumor activity of immune checkpoint inhibitors, suggesting its potential use in combination therapy for cancer treatment.
Mécanisme D'action
2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile is a serine/threonine kinase that plays a crucial role in the regulation of immune response and cell growth. This compound phosphorylates various proteins involved in the innate immune response, including interferon regulatory factor 3 (IRF3) and nuclear factor kappa B (NF-κB), leading to the production of proinflammatory cytokines. This compound also regulates the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This compound inhibitor blocks the activity of this compound, leading to the suppression of immune response and cell growth.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. Inhibition of this compound activity leads to the suppression of proinflammatory cytokine production and the downregulation of immune response. This compound inhibitor also induces autophagy, a cellular process that degrades damaged organelles and proteins, leading to the inhibition of cell growth and proliferation. Additionally, this compound inhibitor has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for this compound, minimizing off-target effects. However, this compound inhibitor has some limitations for lab experiments. It has poor solubility in water, making it challenging to use in in vivo studies. Additionally, the potential toxicity of this compound inhibitor needs to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for 2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile inhibitor research. One potential application is in the development of combination therapies for cancer treatment. This compound inhibitor has been found to enhance the anti-tumor activity of immune checkpoint inhibitors, suggesting its potential use in combination therapy for cancer treatment. Additionally, this compound inhibitor may have applications in the treatment of autoimmune diseases, as this compound is involved in the regulation of immune response. Further studies are needed to evaluate the safety and efficacy of this compound inhibitor in clinical trials.
Méthodes De Synthèse
The synthesis of 2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile inhibitor involves the reaction of 2-(1,3-thiazol-4-yl)-1H-benzimidazole with benzyl bromide and potassium carbonate in dimethyl sulfoxide. This reaction results in the formation of this compound. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
IUPAC Name |
2-[[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4S/c19-9-13-5-1-2-6-14(13)10-22-17-8-4-3-7-15(17)21-18(22)16-11-23-12-20-16/h1-8,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPPZLOGRKAZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CSC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
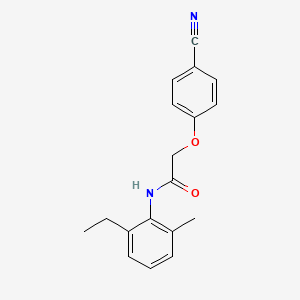
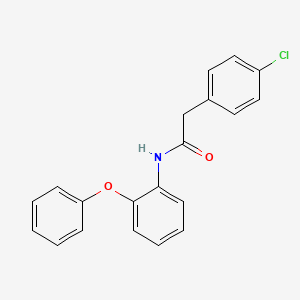
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
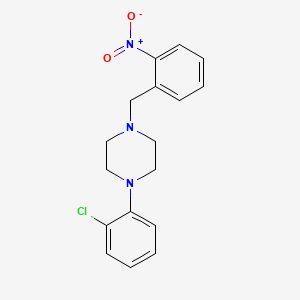
![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)
![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)
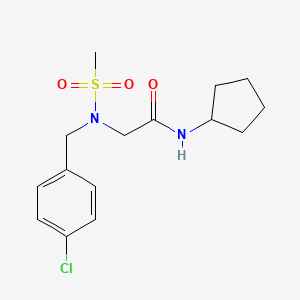
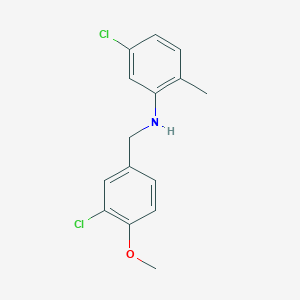
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)